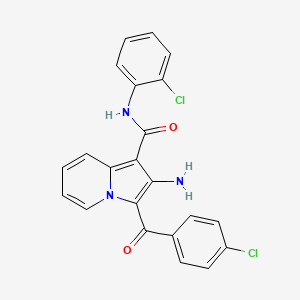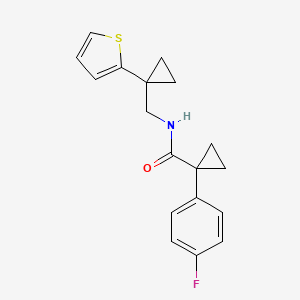
1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a fluorophenyl group, a thiophenyl group, and a cyclopropyl group, all connected by a carboxamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl rings, the fluorophenyl and thiophenyl groups, and the carboxamide linkage would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorophenyl, thiophenyl, and cyclopropyl groups, as well as the carboxamide linkage . These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medical Imaging
Fluorinated derivatives of specific compounds, such as WAY 100635, have been synthesized for use in medical imaging, specifically in positron emission tomography (PET) to study brain receptors. These fluorinated derivatives, including [18F]FCWAY and [18F]FBWAY, have shown promise in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).
Antipathogenic Activity
Thiourea derivatives with fluorine substitutions have demonstrated significant antipathogenic activities, especially against bacteria known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential for developing novel antimicrobial agents with antibiofilm properties from similar fluorinated compounds (Limban, Marutescu, & Chifiriuc, 2011).
Structural Studies and Material Science
The crystal structure analysis of thiophene derivatives, including those with fluorophenyl groups, has been explored to understand their potential applications in material science and pharmaceuticals. These compounds exhibit a broad range of biological activities and applications in thin-film transistors, organic field-effect transistors, and solar cells, highlighting their versatility in scientific research (Nagaraju et al., 2018).
Synthesis and Chemical Analysis
Research on synthesizing novel compounds with specific structural features, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, provides insights into chemical synthesis techniques and potential applications in creating new materials or molecules for various scientific purposes (Zhou et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-14-5-3-13(4-6-14)18(9-10-18)16(21)20-12-17(7-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRRZOFCGHPIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2531902.png)
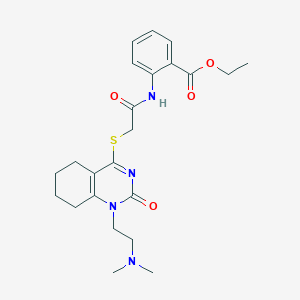
![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)
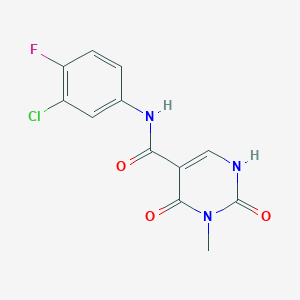
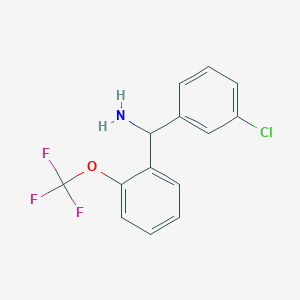
![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2531911.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)
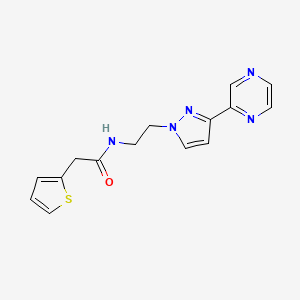

![2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2531920.png)
